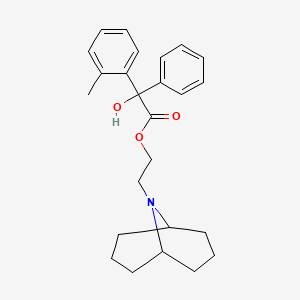
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane o-methylbenzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Azabicyclo[331]nonan-9-yl)ethyl2-hydroxy-2-(2-methylphenyl)-2-phenylacetate is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Azabicyclo[3.3.1]nonan-9-yl)ethyl2-hydroxy-2-(2-methylphenyl)-2-phenylacetate involves multiple steps. One common approach is the radical C-carbonylation of tertiary alkylamines, followed by the synthesis of lactams . This method is particularly useful for creating the bicyclic structure characteristic of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-(9-Azabicyclo[3.3.1]nonan-9-yl)ethyl2-hydroxy-2-(2-methylphenyl)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include nitroxyl radicals such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) and TEMPO.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides and acyl chlorides are often used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces amine derivatives.
Scientific Research Applications
2-(9-Azabicyclo[3.3.1]nonan-9-yl)ethyl2-hydroxy-2-(2-methylphenyl)-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(9-Azabicyclo[3.3.1]nonan-9-yl)ethyl2-hydroxy-2-(2-methylphenyl)-2-phenylacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(9-Azabicyclo[331]nonan-9-yl)ethyl2-hydroxy-2-(2-methylphenyl)-2-phenylacetate is unique due to its specific bicyclic structure and the presence of multiple functional groups
Properties
CAS No. |
6606-06-0 |
|---|---|
Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(2-methylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C25H31NO3/c1-19-9-5-6-16-23(19)25(28,20-10-3-2-4-11-20)24(27)29-18-17-26-21-12-7-13-22(26)15-8-14-21/h2-6,9-11,16,21-22,28H,7-8,12-15,17-18H2,1H3 |
InChI Key |
GHPSEOBXICWHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


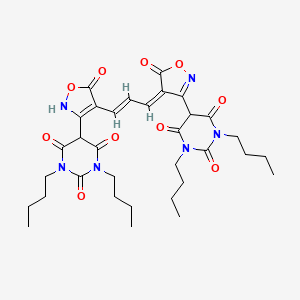
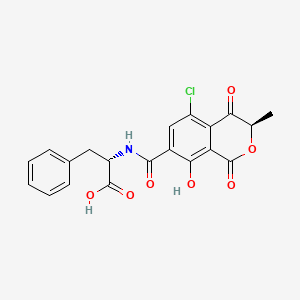
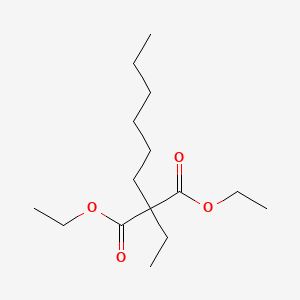
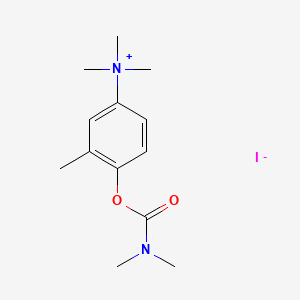

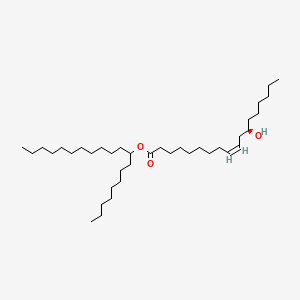
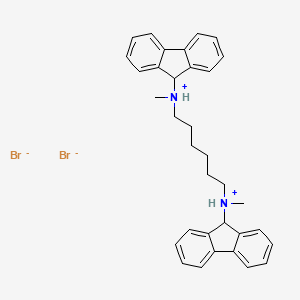
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)
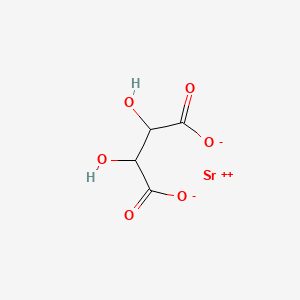

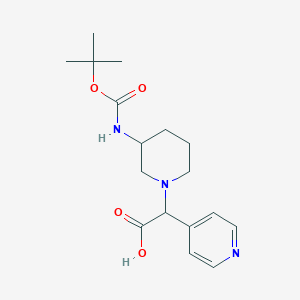
![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
